molecular formula C6H11N B13017078 (1S,6R)-2-Azabicyclo[4.1.0]heptane

(1S,6R)-2-Azabicyclo[4.1.0]heptane

Cat. No.: B13017078
M. Wt: 97.16 g/mol
InChI Key: RMLNAEPKTRCSRH-RITPCOANSA-N
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Description

(1S,6R)-2-Azabicyclo[4.1.0]heptane is a useful research compound. Its molecular formula is C6H11N and its molecular weight is 97.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(1S,6R)-2-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C6H11N/c1-2-5-4-6(5)7-3-1/h5-7H,1-4H2/t5-,6+/m1/s1

InChI Key

RMLNAEPKTRCSRH-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H]2C[C@@H]2NC1

Canonical SMILES

C1CC2CC2NC1

Origin of Product

United States

The Landscape of Bicyclic Ring Systems in Chemical Research

Bicyclic ring systems, which are molecules containing two fused rings, are prevalent in a vast array of natural products and synthetic compounds. wisdomlib.orgacs.orgwikipedia.org Their rigid frameworks reduce the conformational flexibility of a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. These structures are broadly classified into three types: spiro, fused, and bridged, each offering distinct spatial arrangements of atoms. wikipedia.org The development of novel synthetic methods to construct these complex ring systems remains a significant focus for chemists, aiming for more efficient and sustainable routes to new molecular designs. technologynetworks.com

The Role of Azabicyclic Scaffolds in Modern Synthesis

The incorporation of a nitrogen atom into a bicyclic system to form an azabicyclic scaffold introduces a key site for chemical modification and biological interaction. nih.gov These scaffolds are integral to the synthesis of a wide range of biologically active compounds, including alkaloids and pharmaceuticals. The nitrogen atom can act as a basic center, a nucleophile, or a site for substitution, providing a versatile handle for chemists to tune the properties of the molecule. rsc.org The constrained nature of azabicyclic structures often mimics the conformations of peptide turns, making them valuable as dipeptide mimetics in medicinal chemistry. nih.gov

The Specificity of 1s,6r 2 Azabicyclo 4.1.0 Heptane

The (1S,6R) stereoisomer of 2-Azabicyclo[4.1.0]heptane is of particular interest due to its precise three-dimensional arrangement. The "1S,6R" designation defines the specific stereochemistry at the bridgehead carbons where the cyclopropane (B1198618) and piperidine (B6355638) rings are fused. This fixed spatial orientation is crucial in molecular recognition, as the biological activity of chiral molecules can be highly dependent on their stereochemistry. The strained cyclopropane ring fused to the piperidine core imparts unique chemical reactivity and a rigid conformation, making it an attractive building block for creating novel chemical entities with specific biological functions. bohrium.com

Key Research and Foundational Studies

Strategies for Diastereoselective Formation of the Bicyclo[4.1.0]heptane Core

The construction of the bicyclo[4.1.0]heptane skeleton is a foundational step in the synthesis of this compound. nih.gov Cyclopropanation reactions are a well-established and effective method for creating this core structure. These reactions involve the addition of a carbene or carbenoid to an alkene, forming the three-membered cyclopropane (B1198618) ring. The diastereoselectivity of this process, which is the preferential formation of one diastereomer over others, is a key consideration.

One notable strategy involves the metal-catalyzed decomposition of diazo compounds in the presence of unsaturated δ-lactams. researchgate.net This approach has been studied to understand the reaction conditions, the resulting stereochemical outcomes, and the influence of protecting groups. researchgate.net The resulting bicyclic products are closely related to biologically active compounds, highlighting the importance of controlling the diastereoselectivity of this cyclopropanation step. researchgate.net

Another powerful method for constructing the bicyclo[4.1.0]heptene framework is the base-mediated sequential annulation reaction of conjugated dienes and crotonate-derived sulfur ylides. researchgate.net This approach is lauded for its good yields, remarkable stereoselectivity, and broad substrate scope. researchgate.net The ability to scale this reaction up to a gram scale under standard conditions makes it a practical choice for producing significant quantities of the bicyclic core. researchgate.net

Furthermore, dearomative Buchner cycloadditions have been employed to access the bicyclo[4.1.0]heptane core, which can then undergo further transformations, such as C-C bond cleavage, to construct more complex ring systems. escholarship.org

Enantioselective Methodologies for the Precise Construction of this compound

Achieving the specific (1S,6R) stereochemistry requires enantioselective synthesis methods that can control the formation of the chiral centers in the molecule.

Chiral Catalyst-Mediated Reactions for Cyclopropane and Azacyclic Ring Formation

Chiral catalysts play a pivotal role in asymmetric synthesis, enabling the formation of a desired enantiomer with high selectivity. nih.gov In the context of synthesizing this compound, chiral catalysts can be employed in both the cyclopropanation step to form the bicyclo[4.1.0]heptane core and in the formation of the azacyclic ring.

Dirhodium(II) carboxamide catalysts have proven effective in enantioselective intramolecular cyclopropanations of allylic and homoallylic diazoacetates and diazoacetamides. acs.org These reactions can produce bicyclo[n.1.0]alkanes with high levels of enantioselectivity. acs.org Similarly, novel chiral Robson-type macrocyclic complexes of cobalt(II) and cobalt(III) have been shown to catalyze the asymmetric cyclopropanation of styrene (B11656) with diazoacetate, demonstrating high enantioselectivity. nih.gov

Iridium-catalyzed asymmetric allylic amination of N-tosyl propynylamine (B8746562) followed by platinum-catalyzed cycloisomerization is another powerful strategy for the enantioselective synthesis of 3-azabicyclo[4.1.0]heptenes. nih.gov This method allows for the controlled formation of the nitrogen-containing ring with specific stereochemistry. Additionally, cooperative Lewis acid catalysis, using a combination of a chiral (salen)Co catalyst and an achiral Ti(IV) cocatalyst, has been successfully applied to the enantioselective fluoride (B91410) ring opening of aziridines, a reaction that can be used to introduce functionality with stereocontrol. ucla.edu

Catalyst TypeReactionKey Features
Chiral Dirhodium(II) CarboxamidesIntramolecular CyclopropanationHigh enantioselectivity for bicyclo[n.1.0]alkanes. acs.org
Chiral Robson-type Macrocyclic Co(II) and Co(III) ComplexesAsymmetric CyclopropanationHigh enantioselectivity in the reaction of styrene with diazoacetate. nih.gov
Iridium/Platinum CatalysisAsymmetric Allylic Amination and CycloisomerizationEnantioselective synthesis of 3-azabicyclo[4.1.0]heptenes. nih.gov
Cooperative (salen)Co and Ti(IV) Lewis AcidsEnantioselective Fluoride Ring Opening of AziridinesProvides access to enantioenriched β-fluoroamines. ucla.edu

Asymmetric Induction Approaches Utilizing Chiral Auxiliaries

Asymmetric induction using chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed.

This strategy has been effectively used in the synthesis of various bicyclic systems. For instance, the use of (S)- and (R)-1-phenylethylamine as chiral auxiliaries allows for the enantiomerically pure synthesis of exo-2-azabicyclo[2.2.1]heptane-carbonitriles, avoiding the need for separating diastereomers. Similarly, novel chiral auxiliaries derived from D-glucose have been developed for the asymmetric synthesis of lactones. rsc.org

In the context of 2-azabicyclo[4.1.0]heptane synthesis, a chiral auxiliary can be attached to a precursor molecule to guide the diastereoselective formation of the bicyclic core or the azacyclic ring. The choice of the auxiliary and the reaction conditions are critical for achieving high levels of asymmetric induction. wikipedia.org

Control of Stereochemical Outcomes in Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are frequently employed in the synthesis of bicyclic compounds like 2-azabicyclo[4.1.0]heptane. Controlling the stereochemical outcome of these reactions is paramount for obtaining the desired (1S,6R) isomer.

An advanced protocol for diastereoselective intramolecular aziridination has been developed to synthesize 2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl carboxylates from their corresponding 4-H-pyrans. nih.gov This reaction utilizes iodosylbenzene as an oxidant and demonstrates high stereochemical control. nih.gov

The stereochemical outcome of radical reactions, such as the cyclization of aminium radicals, can also be influenced by reaction conditions. acs.org While the origin of improved diastereoselectivity in some aerobic oxidation reactions of cyclopropylamines is not fully understood, it highlights the potential for controlling stereochemistry in radical-mediated cyclizations. acs.org

Resolution Techniques for the Separation and Purification of Stereoisomers

When a synthesis does not produce a single enantiomer, resolution techniques are necessary to separate the resulting mixture of stereoisomers. dokumen.pub

Classical resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as tartaric acid. uol.de These diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. dokumen.pubuol.de Once separated, the desired enantiomer can be recovered by removing the resolving agent. uol.de

Chiral chromatography is another powerful technique for separating enantiomers. google.com This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column. dokumen.pubgoogle.com Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analytical and preparative separation of stereoisomers. google.com

For secondary amines like 2-azabicyclo[4.1.0]heptane, derivatization with a chiral agent, such as Mosher's acid chloride, can be used to form diastereomers that can be separated and their absolute configuration determined using NMR spectroscopy. nih.gov

TechniquePrincipleApplication
Fractional CrystallizationFormation of diastereomeric salts with a chiral resolving agent, leading to differential solubility. dokumen.pubuol.deSeparation of racemic mixtures of amines. uol.de
Chiral Chromatography (HPLC)Differential interaction of enantiomers with a chiral stationary phase. dokumen.pubgoogle.comAnalytical and preparative separation of enantiomers. google.com
Chiral Derivatizing AgentsFormation of diastereomers that can be separated and analyzed by techniques like NMR. nih.govDetermination of absolute configuration and enantiomeric purity. nih.gov

Cyclopropanation Strategies for 2-Azabicyclo[4.1.0]heptane Derivatives

The formation of the strained cyclopropane ring fused to a six-membered nitrogen-containing ring is the key architectural challenge in synthesizing 2-azabicyclo[4.1.0]heptane derivatives. Various cyclopropanation strategies have been devised to address this challenge, ranging from metal-catalyzed reactions to innovative metal-free and photochemical approaches.

Metal-Catalyzed Cyclopropanation (e.g., Copper, Rhodium, Palladium Complexes)

Transition-metal catalysis is a cornerstone for the efficient synthesis of cyclopropane-containing molecules. Several metals have proven effective in catalyzing the cyclopropanation to form azabicyclo[4.1.0]heptane systems.

Copper-Catalyzed Reactions: Copper complexes are among the most frequently used catalysts for cyclopropanation reactions. They can facilitate the decomposition of diazo compounds to generate carbene intermediates, which then undergo intramolecular cyclopropanation. For instance, the reaction of 1,2,3,4-tetrahydropyridin-2-ones with diazoacetates in the presence of a copper catalyst yields 3-oxo-2-azabicyclo[4.1.0]heptanes.

Rhodium-Catalyzed Reactions: Rhodium catalysts are highly effective for various transformations leading to azabicyclic structures. Rhodium(II) complexes, in particular, are powerful catalysts for the cyclopropanation of alkenes with diazo compounds. While direct rhodium-catalyzed cyclopropanation to form the 2-azabicyclo[4.1.0]heptane core from acyclic precursors is a viable strategy, rhodium catalysts have also been instrumental in the rearrangement and cycloisomerization of related bicyclic systems. rsc.org For example, rhodium-catalyzed cycloisomerization of 1,6-ene-ynamides has been explored for synthesizing related azabicyclic frameworks. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts offer unique pathways to azabicyclo[4.1.0]heptane derivatives. Palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes represents a sophisticated strategy for constructing bicyclo[4.1.0]heptan-5-ones. nih.gov This cascade process involves hydration, cyclization, and cyclopropanation, showcasing the versatility of palladium in orchestrating complex transformations.

Catalyst SystemSubstrate ExampleProduct TypeKey Features
Copper1,2,3,4-Tetrahydropyridin-2-one + Diazoacetate3-Oxo-2-azabicyclo[4.1.0]heptaneUtilizes common copper catalysts for carbene generation.
Rhodium(II)Unsaturated δ-lactams + Diazo compounds2-Azabicyclo[4.1.0]heptane derivativesEffective for intramolecular cyclopropanation. rsc.org
Palladium(II)1,6-EnyneBicyclo[4.1.0]heptan-5-oneOxidative cascade involving hydration and cyclization. nih.gov

Transition-Metal-Free Approaches to Azabicyclo[4.1.0]heptane Formation

The development of synthetic methods that avoid transition metals is a significant goal in green chemistry. For the synthesis of azabicyclo[4.1.0]heptane derivatives, several metal-free strategies have emerged.

A notable example is the oxidative cyclopropanation of aza-1,6-enynes using a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP). rsc.orgdntb.gov.uarsc.org This method allows for the formation of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions. rsc.orgdntb.gov.uarsc.org The reaction proceeds through a radical cascade mechanism, is operationally simple, and tolerates a wide range of functional groups. rsc.orgrsc.org The absence of a metal catalyst simplifies purification and reduces environmental impact. rsc.org Another approach involves the reaction of cyclohexene (B86901) oxide with methylamine (B109427) to form an intermediate, which is then treated with phosphorus tribromide and triethylamine (B128534) to yield 7-methyl-aza-bicyclo[4.1.0]heptane. google.com

Reagent SystemSubstrateProduct TypeKey Features
I₂ / TBHPAza-1,6-enyneAzabicyclo[4.1.0]heptane-2,4,5-trioneMetal-free, radical cascade, mild conditions. rsc.orgdntb.gov.uarsc.org
PBr₃ / Et₃No-Methylaminocyclohexanol7-Methyl-aza-bicyclo[4.1.0]heptaneTwo-step synthesis from cyclohexene oxide. google.com

Photochemical Cycloaddition Reactions (e.g., [2+1] Cycloadditions of Siloxy Carbenes)

Photochemical methods provide a powerful and often mild alternative for constructing strained ring systems. A significant innovation is the intramolecular photochemical [2+1] cycloaddition of nucleophilic siloxy carbenes. nih.govscispace.comnih.govrsc.orgrsc.orgrsc.org In this approach, ortho-sulfonamido acyl silanes are alkylated with bromocrotonate derivatives. scispace.comnih.govrsc.org Subsequent irradiation with visible light (e.g., a 427 nm LED) generates a singlet nucleophilic carbene intermediate that undergoes rapid and highly stereospecific [2+1] cycloaddition with the tethered olefin to produce a range of azabicyclo[4.1.0]heptanes. scispace.comnih.govrsc.org This method is advantageous as it proceeds without the need for external photocatalysts, sensitizers, or other additives. nih.govscispace.comnih.govrsc.orgrsc.org The irradiation of 2-alkyl-4,4-dimethyl-2-azabicyclo[4.1.0]heptane-3,5-dione has also been shown to induce a ring expansion to an azepine derivative. jst.go.jp

MethodPrecursorKey IntermediateProductConditions
Photochemical [2+1] Cycloadditionortho-Sulfonamido acyl silaneNucleophilic siloxy carbeneAzabicyclo[4.1.0]heptane derivativeVisible light (e.g., 427 nm LED), no catalyst. scispace.comnih.govrsc.org

Radical Cascade and Tandem Cyclization Methodologies

Radical cascade reactions and tandem cyclizations are elegant and efficient strategies for the rapid assembly of complex molecular architectures from simple precursors. These methods have been successfully applied to the synthesis of the azabicyclo[4.1.0]heptane scaffold.

A transition-metal-free, radical-mediated oxidative cyclopropanation of aza-1,6-enynes allows for the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.org This process involves the formation of four new bonds in a single step. rsc.org The mechanism is believed to initiate with the generation of a hydroxyl radical from TBHP, which attacks the alkyne to start a cascade of cyclization events. rsc.org

In another approach, photoredox-catalyzed radical cascade annulations of 1,6-enynes have been developed. nih.gov Using a pyridine (B92270) N-oxide as a radical precursor under blue LED irradiation, a β-oxyvinyl radical is generated, which then undergoes a cyclization cascade to form cyclopropane-fused bicyclic compounds, including 3-azabicyclo[4.1.0]heptan-5-ones from N-Ts-substituted 1,6-enynes. nih.gov Tandem reactions, such as the ruthenium-catalyzed tandem carbene addition/cyclopropanation of 1,7-enynes with diazo compounds, have also been employed to synthesize 4-azabicyclo[4.1.0]heptane derivatives. nih.gov

MethodologySubstrateKey FeaturesProduct
Metal-Free Radical CascadeAza-1,6-enyneI₂/TBHP promoted, forms four bonds in one step. rsc.orgAzabicyclo[4.1.0]heptane-2,4,5-trione
Photoredox-Catalyzed CascadeN-Ts-substituted 1,6-enyneBlue LED, pyridine N-oxide radical precursor. nih.gov3-Azabicyclo[4.1.0]heptan-5-one
Ruthenium-Catalyzed Tandem Reaction1,7-Enyne + Diazo compoundThree C-C bonds formed in a single step. nih.gov4-Azabicyclo[4.1.0]heptane-3-carboxylate

Functionalization and Derivatization of the Azabicyclo[4.1.0]heptane Scaffold

Once the core bicyclic structure is assembled, its further functionalization is crucial for exploring its chemical space and developing derivatives with specific properties.

Regioselective Introduction of Diverse Substituents

The ability to introduce substituents at specific positions of the azabicyclo[4.1.0]heptane ring is essential for structure-activity relationship studies. An efficient synthesis of 6-functionalized azabicyclo[4.1.0]heptane derivatives has been reported, starting from a common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. acs.orgresearchgate.net This precursor allows for short reaction sequences to introduce a variety of functional groups. researchgate.net

Furthermore, the strained aziridine (B145994) ring within the bicyclic system can be regioselectively opened. For example, the stable 1-azabicyclo[4.1.0]heptane tosylate can be prepared, and its subsequent ring-opening with various nucleophiles proceeds in a highly regio- and stereoselective manner to yield substituted piperidines and azepanes. arkat-usa.orgresearchgate.netnih.govresearchgate.net This ring expansion strategy provides a powerful tool for converting the azabicyclo[4.1.0]heptane scaffold into larger, functionalized heterocyclic systems. arkat-usa.orgresearchgate.netnih.govresearchgate.net

Starting MaterialReaction TypeProduct(s)Key Feature
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylateFurther synthetic transformations6-Functionalized azabicyclo[4.1.0]heptane derivativesDivergent synthesis from a common intermediate. researchgate.net
1-Azabicyclo[4.1.0]heptane tosylateNucleophilic ring-openingSubstituted piperidines and azepanesRegio- and stereoselective ring expansion. arkat-usa.orgresearchgate.netnih.govresearchgate.net

Divergent Synthetic Pathways to Bifunctional Derivatives

This versatile intermediate serves as a branching point for short and efficient reaction sequences, typically involving one to three steps, to furnish the target bifunctional molecules. researchgate.net This strategy allows for the introduction of diverse functional groups at specific positions on the bicyclic scaffold. Among the valuable compounds synthesized through this divergent pathway are novel bicyclic γ-amino acids protected with a tert-butoxycarbonyl (N-Boc) group. researchgate.netresearchgate.net The ability to readily access these complex structures from a single precursor highlights the power of divergent synthesis in medicinal chemistry and drug discovery projects. researchgate.net

Optimization of Reaction Conditions, Yields, and Selectivity Profiles

The successful synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction parameters. Key factors influencing the outcome include the choice of catalyst, solvent, temperature, and reagents, all of which have a profound impact on reaction yields and stereoselectivity.

One significant advancement is the development of a transition-metal-free, radical-mediated oxidative cyclopropanation of aza-1,6-enynes. rsc.orgnih.gov This method allows for the one-pot formation of four chemical bonds to construct functionalized azabicyclo[4.1.0]heptane-2,4,5-triones under mild conditions. nih.govrsc.org The reaction is noted for its operational simplicity, rapid completion, and broad substrate compatibility. rsc.orgnih.gov Initial investigations optimized the process using N-(3-phenylpropioloyl)-N-(p-tolyl)methacrylamide as a model substrate. The best results were achieved using iodine (I₂) and tert-butyl hydroperoxide (TBHP) in acetonitrile (B52724) (MeCN) at 80 °C for one hour, yielding the desired product in 75% yield. rsc.org

EntryReagent (equiv.)Oxidant (equiv.)SolventTemp (°C)Time (h)Yield (%)
1I₂ (1.0)TBHP (3.0)MeCN80175

Table 1: Optimization of Transition-Metal-Free Oxidative Cyclopropanation. rsc.org

Another innovative approach involves the intramolecular photochemical [2+1]-cycloaddition of nucleophilic siloxy carbenes. This method utilizes visible light irradiation (e.g., a 427 nm LED) to generate bicyclo[4.1.0]heptane scaffolds from ortho-sulfonamido acyl silanes without the need for external photocatalysts or additives. rsc.org

Metal-catalyzed reactions have also been extensively optimized for selectivity. In rhodium-catalyzed intramolecular cyclopropanations, the choice of the chiral catalyst, such as Rh₂(S-PTAD)₄ versus Rh₂(S-DOSP)₄, can significantly influence the reaction pathway, determining the ratio of the desired bicyclo[4.1.0]heptane product to a C-H functionalization byproduct. sci-hub.se Similarly, in the copper-catalyzed hydroboration of benzylidenecyclopropanes, the phosphine (B1218219) ligand plays a crucial role in directing the reaction. The use of different bis-phosphine ligands can either promote or suppress the opening of the cyclopropane ring, leading to distinct product profiles. nih.gov

LigandProduct 3 Yield (%)Product 4 Yield (%)Selectivity (3:4)
dppm>95<5>19:1
dppbz18821:4.6
dppe11891:8.1

Table 2: Influence of Ligand on Selectivity in Copper-Catalyzed Hydroboration. nih.gov (Product 3 is the cyclopropylboronic ester; Product 4 is the ring-opened alkenylboronate).

Furthermore, diastereoselective intramolecular aziridination reactions have been developed to produce structurally diverse 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates. researchgate.net These reactions employ iodosylbenzene as the oxidant. A specific example leading to a related azabicyclo[4.1.0]heptane derivative is the aziridination of benzyl (B1604629) (1R,6S)-6-[(tert-butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylate, which yields benzyl (1S,3R,4S,6R)-4-[(tert-butoxycarbonyl)amino]-7-tosyl-7-azabicyclo[4.1.0]heptane-3-carboxylate in 50% yield. thieme-connect.com

Applications of this compound in Complex Molecule Construction and Chemical Biology Research

The bicyclic compound this compound represents a unique and valuable scaffold in modern organic chemistry and drug discovery. Its inherent structural rigidity, conferred by the fusion of a piperidine (B6355638) ring with a cyclopropane ring, combined with its specific stereochemistry, makes it a powerful tool for creating complex and biologically active molecules. This article explores its applications as a chiral building block, its role in natural product synthesis, its use in creating conformationally restricted scaffolds, and its contribution to the principles of lead-likeness in medicinal chemistry.

Theoretical and Mechanistic Investigations of 1s,6r 2 Azabicyclo 4.1.0 Heptane Reactions

Elucidation of Reaction Mechanisms Through Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in unraveling the intricate details of reaction pathways involving azabicyclo[4.1.0]heptane systems. acs.org These theoretical studies complement experimental findings, offering a molecular-level understanding that is often inaccessible through experimentation alone.

DFT calculations are widely employed to map the potential energy surfaces of chemical reactions. This allows for the identification of the most probable reaction pathways by comparing the energies of reactants, transition states, and products. For instance, in the context of cycloisomerization reactions of 1,6-enynes catalyzed by gold(I) complexes to form bicyclic systems, DFT studies have revealed a stepwise mechanism. acs.org The calculations suggest that the reaction proceeds through a 6-endo-dig cyclization followed by a skeletal rearrangement to yield the bicyclo[3.2.0]hept-6-en-2-one product. acs.org These theoretical investigations have also highlighted the complementary roles of an aryl group at the terminal alkyne and a keto carbonyl group in influencing the reaction's reactivity. acs.org

In another example, computational studies were used to explain the mechanism of Brønsted acid-mediated reactions of methylenecyclopropanes (MCPs), which can lead to the formation of various heterocyclic compounds. researchgate.net These studies provide a basis for understanding how the strained cyclopropane (B1198618) ring in the azabicyclo[4.1.0]heptane system might react under acidic conditions.

Reaction Type Computational Method Key Findings
Au(I)-Catalyzed CycloisomerizationDFTStepwise 6-endo-dig cyclization followed by skeletal rearrangement. acs.org
Brønsted Acid-Mediated Reactions of MCPsComputational StudiesElucidation of the reaction mechanism. researchgate.net
Norrish–Yang CyclizationDFTPrediction of diastereoselectivity and regioselectivity of C-C bond cleavage. nih.govnsf.gov

This table summarizes key findings from computational studies on reactions involving bicyclic systems related to (1S,6R)-2-Azabicyclo[4.1.0]heptane.

A critical aspect of computational mechanistic studies is the characterization of transition states and intermediates. The geometry and energy of these transient species provide crucial information about the reaction's feasibility and selectivity. For example, in the Norrish–Yang cyclization of a cyclopropane-fused azacyclic system, computational analysis helped to rationalize the observed high diastereoselectivity. nih.govnsf.gov The calculations indicated that the formation of a single lactam constitutional and diastereoisomer was the result of specific steric and electronic interactions in the transition state.

Furthermore, the regioselectivity of a subsequent C-C bond cleavage and cross-coupling reaction could be explained by analyzing the stability of different potential intermediates. nih.govnsf.gov The computational models showed that the choice of ligand set in the coupling chemistry influenced the relative energies of the transition states leading to different products. nih.govnsf.gov Similarly, in the cycloisomerization of 1,6-enynes, the identification of a cyclopropyl-metallocarbenoid intermediate was key to understanding the divergent reaction pathways that could lead to either metathesis or bicyclic products. acs.org

Conformational Analysis and Stereoelectronic Effects within the Bicyclic System

The conformational preferences and stereoelectronic effects within the this compound ring system play a significant role in determining its reactivity. The fused cyclopropane ring imparts considerable rigidity to the six-membered ring, limiting the number of accessible conformations. csic.es This locked conformation can enhance inhibitory activity and selectivity when the molecule is designed as an enzyme inhibitor. csic.es

Molecular mechanics and quantum mechanics calculations can be used to study the conformational dynamics of such bicyclic systems. acs.org These studies can predict the most stable conformations and the energy barriers between them. For instance, in related azabicyclic systems, computational analysis has been used to describe the flexibility and estimate the conformational mobility. acs.org

Stereoelectronic effects, which involve the interaction of electron orbitals, are also crucial. For example, the orientation of the nitrogen lone pair relative to the adjacent bonds can influence the molecule's nucleophilicity and basicity. In the context of proline analogs, it has been noted that substituents can significantly affect the puckering of the ring and the cis/trans isomerization of the amide bond, which are governed by stereoelectronic effects. d-nb.info While not directly studying this compound, these principles are applicable to understanding its behavior.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are increasingly used to predict the outcome of chemical reactions, guiding synthetic efforts and minimizing trial-and-error experimentation. arxiv.org By calculating the activation energies for different possible reaction pathways, it is possible to predict which products will be favored under a given set of conditions.

For example, in the functionalization of azacyclic scaffolds, computational observations have been used alongside experimental results to understand and predict selectivity. nih.govnsf.gov In the case of the Norrish-Yang cyclization and subsequent C-C cleavage, computational models could rationalize why certain regio- and diastereoisomers were formed preferentially. nih.govnsf.gov

Structure Activity Relationship Sar and Molecular Recognition Studies of Azabicyclo 4.1.0 Heptane Derivatives

Analysis of Structural Features Influencing Molecular Interactions

The bicyclic nature of the azabicyclo[4.1.0]heptane core imparts a high degree of rigidity to the molecule. This structural constraint is a key feature, as it reduces the number of possible conformations the molecule can adopt, thereby pre-organizing it for optimal binding to its biological target. The stereochemistry of the bicyclic system, particularly the (1S,6R) configuration, is crucial for defining the spatial orientation of substituents, which in turn dictates the molecule's interaction with the target protein. researchgate.net

Substituents on the azabicyclo[4.1.0]heptane ring play a pivotal role in determining the molecule's affinity and selectivity. For instance, in the context of monoamine reuptake inhibitors, the presence of a 3,4-dichlorophenyl group at the 6-position has been shown to be a key determinant of activity. researchgate.netacs.org Further modifications, such as the introduction of a methyloxymethyl group at the 1-position, have led to compounds with potent triple reuptake inhibitory activity, affecting serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. acs.orgacs.org

The nature of the substituent at the nitrogen atom of the azabicyclo ring also significantly impacts molecular interactions. This position is often a site for introducing various functional groups that can form hydrogen bonds or other interactions with the target protein. The strategic placement of these groups is a common strategy to enhance binding affinity and modulate the pharmacological profile of the compound.

Rational Design of Azabicyclo[4.1.0]heptane Derivatives for Specific Biological Targets

The rational design of novel therapeutics often begins with a known active compound or a pharmacophore model. In the case of azabicyclo[4.1.0]heptane derivatives, researchers have successfully employed this strategy to develop compounds with tailored biological activities. researchgate.net For example, starting from a known class of triple reuptake inhibitors, further exploration of the azabicyclo[4.1.0]heptane scaffold led to the identification of new derivatives with improved potency and developability characteristics. acs.orgacs.org

One notable example is the isosteric replacement of a 4-hydroxypiperidine (B117109) moiety with the 3-azabicyclo[4.1.0]heptane ring system. researchgate.net This modification, guided by the desire to explore novel chemical space while maintaining key pharmacophoric features, resulted in compounds with interesting pharmacological profiles. researchgate.net The rigid nature of the bicyclic system was exploited to mimic the conformation of the original piperidine (B6355638) ring, leading to the discovery of new lead compounds.

Furthermore, the synthesis of various functionalized azabicyclo[4.1.0]heptane building blocks has been a key focus, providing a toolkit for medicinal chemists to systematically explore the structure-activity relationships of this scaffold. researchgate.netresearchgate.net These efforts have enabled the creation of diverse chemical libraries for screening against various biological targets.

Mechanistic Insights into Enzyme-Ligand and Protein-Ligand Binding

Understanding how a ligand binds to its target protein at the molecular level is crucial for rational drug design. For azabicyclo[4.1.0]heptane derivatives, computational modeling and experimental techniques have provided valuable insights into their binding modes.

Molecular docking studies have been employed to predict the binding orientation of these derivatives within the active site of their target proteins. researchgate.net These studies have helped to rationalize the observed structure-activity relationships and guide the design of new analogs with improved binding affinity. For instance, docking studies of iNOS inhibitors based on the azabicyclo[4.1.0]heptane scaffold have revealed key interactions with the enzyme's active site, explaining the enhanced potency of certain derivatives. researchgate.net

Pharmacophore Modeling and Ligand-Based Design for Azabicyclo[4.1.0]heptane Analogues

Pharmacophore modeling is a powerful tool in drug discovery that defines the essential three-dimensional arrangement of functional groups required for biological activity. This approach has been successfully applied to the design of azabicyclo[4.1.0]heptane analogues.

A pharmacophore model for triple reuptake inhibitors was instrumental in the discovery of a new class of potent compounds based on the 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane scaffold. acs.orgacs.org This model, which likely includes features such as an aromatic ring, a hydrogen bond acceptor, and a positively ionizable group, guided the selection and modification of the azabicyclo[4.1.0]heptane core to achieve the desired pharmacological profile. researchgate.net The successful application of this model demonstrates the utility of ligand-based design in the absence of a high-resolution protein-ligand crystal structure.

The development of these pharmacophore models often involves the alignment of a set of known active molecules to identify common structural features. This information is then used to virtually screen large compound libraries or to guide the de novo design of new molecules with improved properties.

Specific Biological Target Modulation and Enzyme Inhibition Mechanisms (e.g., Inducible Nitric Oxide Synthase, Monoamine Reuptake Transporters)

Derivatives of azabicyclo[4.1.0]heptane have shown significant promise as modulators of several important biological targets, including inducible nitric oxide synthase (iNOS) and monoamine reuptake transporters. researchgate.netresearchgate.netnih.gov

Inducible Nitric Oxide Synthase (iNOS) Inhibition:

Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. Consequently, the development of selective iNOS inhibitors is a major therapeutic goal. A notable example is ONO-1714, a (1S,5S,6R,7R)-7-chloro-3-imino-5-methyl-2-azabicyclo[4.1.0]heptane hydrochloride. nih.gov This compound is a potent inhibitor of human iNOS with a Ki of 1.88 nM and exhibits selectivity over the endothelial isoform (ecNOS). nih.gov Structure-activity relationship studies have shown that the presence and stereochemistry of the chloro and methyl groups on the cyclopropane (B1198618) ring are critical for its potent inhibitory activity. researchgate.net

Monoamine Reuptake Transporter Inhibition:

Imbalances in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine are associated with various neurological and psychiatric disorders. Triple reuptake inhibitors (TRIs), which block the reuptake of all three of these neurotransmitters, are being investigated as a new generation of antidepressants.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Eco-Friendly Synthetic Methodologies for Azabicyclo[4.1.0]heptanes

The synthesis of aziridines has historically been considered challenging due to their reactivity and potential instability. rsc.org However, recent advancements are paving the way for more sustainable and environmentally friendly production methods, aligning with the principles of green chemistry. rsc.org A significant development is the creation of transition-metal-free methodologies for the synthesis of azabicyclo[4.1.0]heptane derivatives. rsc.orgrsc.org

One such approach involves a straightforward, metal-free oxidative cyclopropanation of aza-1,6-enynes using iodine and tert-butyl hydroperoxide (TBHP). rsc.org This method is noted for its operational simplicity, rapid completion time, and compatibility with a wide range of functional groups. rsc.orgrsc.org Additionally, biocatalysis is emerging as a powerful tool for aziridination, offering a more sustainable alternative to traditional chemical methods. rsc.org These eco-friendly approaches reduce reliance on heavy metals and harsh reagents, minimizing environmental impact while efficiently producing these valuable bicyclic systems. rsc.orgrsc.org

Synthetic ApproachKey FeaturesAdvantages
Metal-Free Radical Cyclization Uses reagents like I2 and TBHP to initiate a radical cascade. rsc.orgAvoids transition metals, operationally simple, rapid reaction times. rsc.orgrsc.org
Biocatalysis Employs enzymes to catalyze the aziridination reaction. rsc.orgHighly selective, mild reaction conditions, environmentally benign. rsc.org
Gold-Catalyzed Cycloisomerization Involves the cycloisomerization of cyclopropenes to form the bicyclic system. acs.orgHigh efficiency and diastereoselectivity. acs.org

High-Throughput Synthesis and Screening of Novel Derivatives for Diverse Applications

The unique three-dimensional structure of the 2-azabicyclo[4.1.0]heptane scaffold makes it an attractive starting point for drug discovery projects. researchgate.net The exploration of its chemical space is a promising avenue for identifying novel bioactive compounds. nih.gov Future research is focused on leveraging high-throughput synthesis techniques to generate large libraries of derivatives for screening against various biological targets.

A key strategy in this area is the use of bicyclic aziridines to generate DNA-encoded libraries of compounds with a high fraction of sp³ carbons (Fsp³). researcher.life Molecules with high Fsp³ character are of great interest in drug discovery as they can offer improved pharmacological properties. nih.gov By developing versatile synthetic methods that can be automated, researchers aim to rapidly produce and screen thousands of unique azabicyclo[4.1.0]heptane derivatives to identify lead compounds for new therapeutics. researcher.life

Advanced Characterization Techniques for Probing Stereochemical Purity and Conformational Dynamics

The precise three-dimensional arrangement of atoms (stereochemistry) is critical to the biological activity of chiral molecules like (1S,6R)-2-Azabicyclo[4.1.0]heptane. Ensuring stereochemical purity and understanding the molecule's conformational dynamics are therefore essential. While standard techniques like NMR and mass spectrometry are routinely used, more advanced methods are required for unambiguous stereochemical assignment. google.commdpi.com

Vibrational circular dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules. google.com VCD measures the differential interaction of a chiral molecule with left and right circularly polarized infrared light, providing a unique spectral fingerprint that is dependent on its 3D structure. google.com This method, complemented by chiral High-Performance Liquid Chromatography (HPLC) for separating enantiomers, allows for rigorous quality control and a deeper understanding of the structure-activity relationship of new derivatives. google.com

TechniqueApplicationInformation Gained
Vibrational Circular Dichroism (VCD) Determination of absolute stereochemistry. google.comUnambiguous assignment of enantiomers (e.g., R vs. S). google.com
Chiral HPLC Separation of enantiomeric mixtures. google.comAssessment of enantiomeric purity and isolation of single enantiomers. google.com
Nuclear Magnetic Resonance (NMR) Structural elucidation and conformational analysis. mdpi.comunipd.itConnectivity of atoms, relative stereochemistry, and dynamic behavior in solution.

Integration of Computational Chemistry and Experimental Techniques for Rational Scaffold Design

The synergy between computational modeling and experimental synthesis is revolutionizing the design of new molecules. acs.org By using computational tools, chemists can predict the outcomes of reactions, understand complex mechanisms, and design novel derivatives with desired properties before undertaking laborious and resource-intensive laboratory work. mit.edu

For azabicyclo[4.1.0]heptane systems, Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms, such as the Rh-catalyzed reactions of bicyclic aziridines, and to rationalize the regioselectivity and stereospecificity of ring-opening reactions. researcher.lifeacs.org Computational models can predict which precursor molecules will successfully react to form a desired product, thereby guiding the experimental process. mit.edu This integrated approach accelerates the discovery process by allowing for a more rational and targeted design of new scaffolds and derivatives. acs.orgmit.edu

Exploration of Unconventional Reactivity Modes for Bicyclic Aziridine-Fused Systems

The high ring strain of the aziridine (B145994) fused within the bicyclo[4.1.0]heptane system is the source of its versatile and sometimes unconventional reactivity. rsc.orgresearchgate.net While traditional reactions focus on nucleophilic ring-opening, researchers are increasingly exploring more unusual reaction pathways to access novel and complex nitrogen-containing heterocycles. mdpi.comnih.gov

These "anomalous" aziridines can undergo unique transformations. nih.gov For instance, the nitrogen lone pair can react with carbenes to generate aziridinium (B1262131) ylides, which are versatile intermediates that can be diverted along multiple synthetic pathways. nih.govresearcher.life Furthermore, these strained rings can participate in various cycloaddition reactions, such as [3+2] and [5+2] cycloadditions, to construct larger ring systems like dihydropyrroles and dihydroazepines. mdpi.com The exploration of these unconventional reactivity modes allows for the transformation of simple bicyclic aziridines into a diverse array of densely substituted and stereochemically complex N-heterocyclic structures that are otherwise difficult to access. nih.govresearcher.life

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.